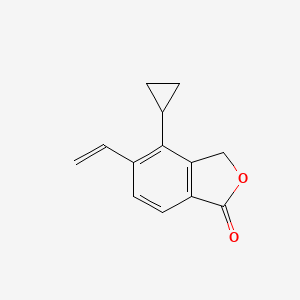









|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[CH:12]1[CH2:14][CH2:13]1.[CH:15]([B-](F)(F)F)=[CH2:16].[K+]>CCO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH:12]1([C:3]2[C:4]3[CH2:8][O:7][C:6](=[O:9])[C:5]=3[CH:10]=[CH:11][C:2]=2[CH:15]=[CH2:16])[CH2:14][CH2:13]1 |f:1.2,4.5.6.7|
|


|
Name
|
|
|
Quantity
|
760 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C2=C(C(OC2)=O)C=C1)C1CC1
|
|
Name
|
|
|
Quantity
|
805 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
|
Name
|
TEA
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under N2 for 8 hours
|
|
Duration
|
8 h
|
|
Type
|
CUSTOM
|
|
Details
|
reaction most of the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in EtOAc (100 mL)
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with 0.1 N HCl, sodium bicarbonate, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was purified by column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C1=C(C=CC=2C(OCC21)=O)C=C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |